Cas no 120279-89-2 (4H-Thieno[2,3-b]thiopyran-2-sulfonamide,4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel-)

4H-Thieno[2,3-b]thiopyran-2-sulfonamide,4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel- structure
120279-89-2 structure
Product Name:4H-Thieno[2,3-b]thiopyran-2-sulfonamide,4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel-
CAS No:120279-89-2
MF:C10H16N2O4S3
MW:324.44003868103
CID:105038
PubChem ID:92087
Update Time:2025-04-18

4H-Thieno[2,3-b]thiopyran-2-sulfonamide,4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel- Chemical and Physical Properties

Names and Identifiers

    • 4H-Thieno[2,3-b]thiopyran-2-sulfonamide,4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel-
    • 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, trans-
    • 4H-Thieno[2,3-b]thiopyran-2-sulfonamide,4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R...
    • DORZOLAMIDE BASE
    • (4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
    • 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel-
    • 4H-Thieno(2,3-b)thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-
    • 120279-89-2
    • 55O5C6I73D
    • (4R,6R)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
    • SCHEMBL4455530
    • DORZOLAMIDE, (TRANS)-(+)-
    • DTXSID201111294
    • Dorzolamide, (+)-(trans)-
    • UNII-55O5C6I73D
    • ent-Dorzolamide
    • Dorzolamide impurity A
    • DORZOLAMIDE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • AC-25495
    • sulfonamide 5
    • AKOS025401777
    • BDBM13054
    • (4R,6R)-Dorzolamide
    • 4H-Thieno(2,3-b)thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R-trans)-
    • Dorzolamide, DZA
    • (+)-4R,6R-Dorzolamide
    • Dorzolamide hydrochloride specified impurity A [EP]
    • 4R,6R-DORZOLAMIDE
    • Q27261321
    • Dorzolamide, 4R,6R-
    • Dorzolamide Impurity A, European Pharmacopoeia (EP) Reference Standard
    • (+)-(Trans)-dorzolamide
    • (2R,4R)-4-(ethylamino)-2-methyl-1,1-dioxo-2H,3H,4H-1$l^{6},7-thieno[2,3-b]thiopyran-6-sulfonamide
    • 4R,6R)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide ((4R,6R)-Dorzolamide)
    • 120279-95-0
    • 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-
    • Dorzolamide hydrochloride impurity A [EP]
    • Inchi: 1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m1/s1
    • InChI Key: IAVUPMFITXYVAF-HTRCEHHLSA-N
    • SMILES: S1(C2=C(C=C(S(N)(=O)=O)S2)[C@@H](C[C@H]1C)NCC)(=O)=O

Computed Properties

  • Exact Mass: 324.02722052g/mol
  • Monoisotopic Mass: 324.02722052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 151Ų
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